

Technical Guide: Physical and Chemical Properties of Ethyl (2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl (2-hydroxyphenyl)acetate**

Cat. No.: **B019955**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Ethyl (2-hydroxyphenyl)acetate** (CAS No: 41873-65-8). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Chemical Identity and Structure

Ethyl (2-hydroxyphenyl)acetate is an organic compound featuring a benzene ring substituted with a hydroxy group and an ethyl acetate group at the ortho position.

Molecular Structure:

Physical Properties

The known physical properties of **Ethyl (2-hydroxyphenyl)acetate** are summarized in the table below. For comparative purposes, data for its structural isomer, Ethyl (4-hydroxyphenyl)acetate, are also included where available.

Property	Ethyl (2-hydroxyphenyl)acetate	Ethyl (4-hydroxyphenyl)acetate
CAS Number	41873-65-8	17138-28-2
Molecular Formula	C ₁₀ H ₁₂ O ₃	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol	180.20 g/mol
Appearance	-	Pale Yellow to Brown Oil to Semi-Solid
Melting Point	-	36-38°C
Boiling Point	-	187°C (at 20 torr)
Density	-	1.146 ± 0.06 g/cm ³
Solubility	-	Soluble in water (3416 mg/L @ 25 °C est.)
LogP	2.02	1.760 (est)

Chemical and Spectroscopic Properties

The chemical and spectroscopic data for **Ethyl (2-hydroxyphenyl)acetate** are detailed below.

Property	Data for Ethyl (2-hydroxyphenyl)acetate
IUPAC Name	ethyl 2-(2-hydroxyphenyl)acetate
InChI Key	XTRBBJJVAIWTPU-UHFFFAOYSA-N
pKa	Data not available
¹ H NMR	Spectral data available, detailed interpretation pending further experimental results.
¹³ C NMR	Spectral data available, detailed interpretation pending further experimental results. [1]
Mass Spectrometry (GC-MS)	Key m/z peaks: 134 (Top Peak), 106, 107. [2]
IR Spectroscopy	Data not available for the specific compound. General expected peaks for the functional groups include a broad O-H stretch (around 3300 cm ⁻¹), C=O stretch (around 1735 cm ⁻¹), and C-O stretches.

Experimental Protocols

Synthesis of Ethyl (2-hydroxyphenyl)acetate

A two-step synthesis pathway is proposed for **Ethyl (2-hydroxyphenyl)acetate**, commencing with the synthesis of the parent carboxylic acid, (2-hydroxyphenyl)acetic acid, followed by Fischer esterification.

Step 1: Synthesis of (2-hydroxyphenyl)acetic acid

This protocol is adapted from a patented method for the preparation of (2-hydroxyphenyl)acetic acid.[\[3\]](#)

- Reaction: (2-chlorophenyl)acetic acid is treated with an alkali metal hydroxide in the presence of a copper salt catalyst at elevated temperatures.
- Procedure:

- Suspend solid sodium hydroxide pearls in an inert hydrocarbon solvent (e.g., SOLVESSO 200) at room temperature.
- Add (2-chlorophenyl)acetic acid to the suspension and stir for 20 minutes.
- Introduce a catalytic amount of copper (II) sulfate pentahydrate.
- Heat the reaction mixture to 180-200°C for several hours, monitoring the consumption of the starting material by a suitable method (e.g., gas/liquid chromatography).
- After the reaction is complete, cool the mixture to room temperature.
- Add water to the reaction mass and filter to remove insoluble materials.
- Acidify the aqueous filtrate to approximately pH 4 using hydrochloric acid.
- Extract the product into ethyl acetate.
- Isolate the solid (2-hydroxyphenyl)acetic acid by distillation of the ethyl acetate.

Step 2: Fischer Esterification to **Ethyl (2-hydroxyphenyl)acetate**

This is a standard procedure for the esterification of a carboxylic acid.

- Reaction: (2-hydroxyphenyl)acetic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst.
- Procedure:
 - In a round-bottom flask, combine (2-hydroxyphenyl)acetic acid and an excess of anhydrous ethanol.
 - Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
 - Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography.

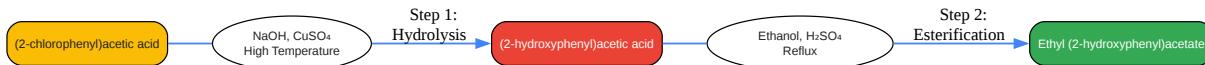
- After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Reduce the volume of the mixture by evaporating most of the ethanol under reduced pressure.
- Extract the aqueous phase with ethyl acetate.
- Wash the combined organic phases with water and then dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to yield the crude **Ethyl (2-hydroxyphenyl)acetate**, which can be further purified by column chromatography if necessary.

Reactivity and Stability

Detailed experimental data on the reactivity and stability of **Ethyl (2-hydroxyphenyl)acetate** are not widely available. However, based on its functional groups, the following reactivity can be inferred:

- Ester Group: Susceptible to hydrolysis under both acidic and basic conditions to yield (2-hydroxyphenyl)acetic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
- Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated by a base. It can also undergo etherification or acylation reactions. The phenol ring is activated towards electrophilic aromatic substitution.
- Stability: The compound should be stored in a cool, dry place, away from strong oxidizing agents and strong bases.

Biological Activity


There is limited specific information available in the public domain regarding the biological activity and potential signaling pathways of **Ethyl (2-hydroxyphenyl)acetate**.

It is important to distinguish it from its isomer, Ethyl (4-hydroxyphenyl)acetate, which has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).^[4] The biological effects of the ortho-isomer, **Ethyl (2-hydroxyphenyl)acetate**, may differ significantly and require dedicated investigation.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for **Ethyl (2-hydroxyphenyl)acetate**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Ethyl (2-hydroxyphenyl)acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 2-(2-Hydroxyphenyl)acetic acid ethyl ester | C10H12O3 | CID 521075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 4. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of Ethyl (2-hydroxyphenyl)acetate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b019955#physical-and-chemical-properties-of-ethyl-2-hydroxyphenyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com